3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose
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Overview
Description
3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose is a complex carbohydrate derivative. This compound is characterized by the presence of a methoxybenzyl group, a hydroxymethyl group, and an isopropylidene group attached to a ribofuranose sugar. It is often used in synthetic organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose typically involves multiple steps. One common method starts with the protection of the ribofuranose sugar. The hydroxyl groups are protected using isopropylidene to form 1,2-O-isopropylidene-D-ribofuranose. The next step involves the selective protection of the 3-OH group with a 4-methoxybenzyl group. This is achieved using 4-methoxybenzyl chloride in the presence of a base such as sodium hydride. Finally, the hydroxymethyl group is introduced at the 4-position using formaldehyde and a reducing agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The methoxybenzyl group can be reduced to a benzyl group using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride and an appropriate nucleophile.
Major Products Formed
Oxidation: 3-O-(4-Methoxybenzyl)-4-C-carboxylic acid-1,2-O-isopropylidine-alpha-D-ribofuranose.
Reduction: 3-O-(Benzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its potential role in cellular processes and as a probe for carbohydrate-protein interactions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and as a precursor for the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose involves its interaction with specific molecular targets. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 3’-O-(4-Methoxybenzyl)-2’-O,4’-C-methylene uridine
- 4-Methoxybenzyl-1,2,3-triazole
Uniqueness
3-O-(4-Methoxybenzyl)-4-C-hydroxymethyl-1,2-O-isopropylidine-alpha-D-ribofuranose is unique due to its combination of a ribofuranose sugar with a methoxybenzyl group and a hydroxymethyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic organic chemistry .
Properties
Molecular Formula |
C17H24O7 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
[(3aR,6R)-5-(hydroxymethyl)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol |
InChI |
InChI=1S/C17H24O7/c1-16(2)22-13-14(17(9-18,10-19)24-15(13)23-16)21-8-11-4-6-12(20-3)7-5-11/h4-7,13-15,18-19H,8-10H2,1-3H3/t13?,14-,15+/m1/s1 |
InChI Key |
GCVXUPTWMOZQQW-DMJDIKPUSA-N |
Isomeric SMILES |
CC1(O[C@@H]2C(O1)[C@H](C(O2)(CO)CO)OCC3=CC=C(C=C3)OC)C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)(CO)CO)OCC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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